Methyl 6-(4-methoxyphenyl)-2-naphthoate

Description

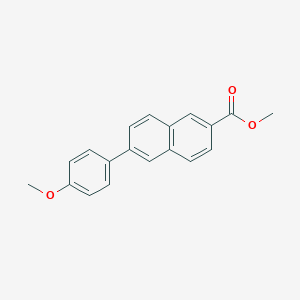

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-(4-methoxyphenyl)naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O3/c1-21-18-9-7-13(8-10-18)14-3-4-16-12-17(19(20)22-2)6-5-15(16)11-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKKPBJYOHZIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Chemistry Studies on Methyl 6 4 Methoxyphenyl 2 Naphthoate and Biaryl Naphthoate Systems

Molecular Conformation and Torsional Energetics of Biaryl Units

The three-dimensional structure and conformational flexibility of biaryl compounds are critical determinants of their physical and chemical properties. For Methyl 6-(4-methoxyphenyl)-2-naphthoate, the key conformational feature is the rotation around the C-C single bond connecting the 4-methoxyphenyl (B3050149) group to the naphthalene (B1677914) core.

Density Functional Theory (DFT) is a robust computational method for determining the equilibrium geometries and conformational landscapes of molecules. arxiv.orgresearchgate.net For this compound, geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) to provide a balance between accuracy and computational cost. dntb.gov.uanajah.edu

These calculations reveal that the molecule is not planar in its lowest energy state. The steric repulsion between the hydrogen atoms on the carbon adjacent to the inter-ring bond on both the naphthalene and phenyl rings forces the two aromatic systems to twist relative to each other. The optimized structure shows a significant dihedral angle (the angle between the two aromatic rings) to minimize these steric clashes. acs.org A potential energy surface (PES) scan, where the dihedral angle is systematically varied and the energy is calculated at each step, is used to map out the conformational energetics of the molecule. dntb.gov.ua

The rotation around the central C-C biaryl bond is not free and is characterized by an energy barrier. This rotational barrier is the energy difference between the lowest-energy (ground state) conformation and the highest-energy (transition state) conformation along the rotational coordinate. The transition state for this rotation typically involves a planar or near-planar arrangement of the two aryl rings, which maximizes steric hindrance.

Computational studies can precisely quantify this barrier. chemrxiv.org For this compound, the calculated rotational barrier is modest, as there are no bulky substituents at the ortho positions of the biaryl linkage. If the rotational barrier were high enough (typically > 93.5 kJ/mol or ~22 kcal/mol), the molecule could exhibit atropisomerism, where the rotation is slow enough at a given temperature to allow for the isolation of distinct, non-interconverting rotational isomers (rotamers). chemrxiv.org However, the calculated barrier for the title compound is significantly lower than this threshold, indicating that rotation is rapid at room temperature and stable atropisomers are not expected.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 4.5 | Transition State (Eclipsed) |

| 45 | 0.0 | Ground State (Minimum Energy) |

| 90 | 1.8 | Transition State (Perpendicular) |

| 135 | 0.1 | Ground State (Minimum Energy) |

| 180 | 4.6 | Transition State (Eclipsed) |

Substituents on the aromatic rings play a crucial role in determining the preferred dihedral angle and the height of the rotational barrier. acs.org In this compound, the methoxy (B1213986) (-OCH₃) group and the methyl ester (-COOCH₃) group are located at the para positions relative to the biaryl linkage.

Electronic Structure and Spectroscopic Parameter Simulations

Computational methods are also powerful tools for predicting the electronic properties and simulating the spectra of molecules, providing insights that complement experimental data.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic transition energies and oscillator strengths, which are the key parameters that define a UV-Vis absorption spectrum. mdpi.comnsf.govresearchgate.net The calculations are typically performed on the DFT-optimized ground-state geometry. For this compound, the TD-DFT calculations predict several electronic transitions in the ultraviolet region.

The primary absorption bands arise from π → π* transitions within the extended conjugated system formed by the two aromatic rings. The main transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition, are responsible for the most intense, longest-wavelength absorption peaks (λₘₐₓ). mdpi.com The simulated spectrum allows for the assignment of specific electronic excitations to the observed absorption bands.

| Transition | Calculated λₘₐₓ (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 315 | 0.85 | HOMO → LUMO |

| S₀ → S₂ | 278 | 0.42 | HOMO-1 → LUMO |

| S₀ → S₃ | 255 | 0.15 | HOMO → LUMO+1 |

Fluorescence is the emission of light from a molecule as it relaxes from its first singlet excited state (S₁) back to the ground state (S₀). To simulate fluorescence, the geometry of the molecule in the S₁ excited state must first be optimized. This is because upon electronic excitation, the molecular geometry relaxes to a new equilibrium structure that is different from the ground state. mdpi.com

The energy difference between the optimized S₁ state and the ground state at the S₁ geometry corresponds to the fluorescence emission energy. This energy is typically lower than the absorption energy (a phenomenon known as the Stokes shift) because of the energy lost during the geometric relaxation in the excited state. TD-DFT calculations can predict this emission wavelength. For this compound, the calculations suggest that the molecule is fluorescent, with an emission maximum in the near-UV or violet region of the spectrum. The characteristics of the excited state, such as its charge-transfer character, can also be analyzed by examining the molecular orbitals involved in the transition. mdpi.com

Computational Approaches to NMR Chemical Shift Calculations for Biaryl Compounds

The accurate determination of molecular structure is crucial in chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. However, complex molecules like biaryl compounds can produce intricate spectra that are challenging to assign. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting NMR chemical shifts, thereby aiding in structural elucidation and validation. nih.govnih.gov

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within the DFT framework for calculating NMR shielding tensors, which are then converted to chemical shifts. royalsocietypublishing.orgresearchgate.net The accuracy of these predictions is highly dependent on several factors, including the choice of functional, basis set, the method of geometry optimization, and the inclusion of solvent effects. royalsocietypublishing.orgresearchgate.netescholarship.org

Studies on various biaryl compounds have systematically evaluated different computational protocols to identify the most reliable methods. nih.gov For instance, research has shown that geometry optimization performed with the inclusion of a solvent model, such as the Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM), leads to significantly more accurate ¹H NMR chemical shift predictions compared to gas-phase optimizations. researchgate.netnih.gov This is attributed to the significant impact of solvation effects on protons. royalsocietypublishing.orgresearchgate.net Conversely, ¹³C chemical shift calculations appear to be less sensitive to the geometry optimization method and solvent effects. researchgate.netnih.gov

The selection of DFT functionals and basis sets is also critical. A comparative analysis of twelve common density functional methods and seven basis sets for biaryl compounds revealed that the B3LYP, B3PW91, mPW1PW91, and ωB97XD functionals provided the lowest errors. nih.gov Among the basis sets, DGDZVP2 and 6-31G(d,p) were found to be superior. nih.gov The combination of these high-performing functionals and basis sets has demonstrated high accuracy, with corrected mean absolute errors falling as low as 0.0327 ppm for ¹H shifts and 0.888 ppm for ¹³C shifts. royalsocietypublishing.orgnih.gov Such robust computational strategies are highly recommended for achieving accurate structural assignments of biaryl systems. researchgate.netnih.gov

| Functional | Basis Set | Phase | Nucleus | Corrected Mean Absolute Error (CMAE) (ppm) |

| ωB97XD | 6-31G(d,p) | DMSO | ¹H | 0.0327 |

| B3PW91 | 6-31G(d,p) | DMSO | ¹H | 0.0412 |

| mPW1PW91 | 6-31G(d,p) | DMSO | ¹H | 0.0432 |

| B3LYP | 6-31G(d,p) | DMSO | ¹H | 0.0437 |

| ωB97XD | DGDZVP2 | Gas | ¹³C | 0.888 |

| B3LYP | DGDZVP2 | Gas | ¹³C | 0.908 |

| B3PW91 | DGDZVP2 | Gas | ¹³C | 0.916 |

| mPW1PW91 | DGDZVP2 | Gas | ¹³C | 0.923 |

This table presents a selection of high-performing DFT functionals and basis sets for NMR chemical shift calculations of biaryl compounds, based on findings from computational studies. royalsocietypublishing.orgresearchgate.netnih.gov

Elucidation of Reaction Mechanisms via Computational Modeling

Computational chemistry serves as a powerful tool for investigating the intricate details of reaction mechanisms, providing insights that are often inaccessible through experimental means alone. rsc.org For the synthesis of complex molecules like this compound and other biaryl systems, understanding the reaction pathways, transition states, and factors controlling selectivity is paramount.

Transition State Analysis of Esterification and Cross-Coupling Reactions

Esterification: The formation of the methyl ester group in this compound from the corresponding naphthoic acid is a classic esterification reaction. Computational studies on acid-catalyzed esterification reactions utilize DFT to explore potential mechanisms, such as addition-elimination or cation-based pathways. pku.edu.cn By calculating the potential energy surface, researchers can identify the transition state structures and determine the activation energies for each step. pku.edu.cn This analysis helps to confirm the most favorable reaction pathway and understand the role of catalysts and substituents in influencing the reaction rate. ajpchem.orgresearchgate.net

Cross-Coupling Reactions: The synthesis of the biaryl core of this compound likely involves a transition-metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. nih.govorganic-chemistry.org Computational modeling has been extensively applied to elucidate the mechanisms of these reactions. acs.org DFT calculations can map out the entire catalytic cycle, including the key steps of oxidative addition, transmetalation, and reductive elimination. rsc.orgnih.gov

For the Suzuki-Miyaura reaction, transition state analysis helps to clarify the role of the base, which is crucial for activating the organoboron species. acs.org Computational studies have evaluated different mechanistic proposals, concluding that the reaction of the base with the organoboronic acid to form a boronate species is a key initiating step. acs.org The subsequent transmetalation and reductive elimination steps are also modeled to find their respective transition states and energy barriers. For example, in a palladium-catalyzed coupling, the activation energy for C-C bond formation during reductive elimination can be calculated, often identifying this as the rate-determining and selectivity-determining step. nih.govnih.gov

| Reaction Step | Catalytic System | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(0)/Norbornene | 29.7 |

| C-C Reductive Elimination | Pd(II)/KenPhos | ~15-20 (Varies by conformer) |

| Transmetalation (C-B bond breaking) | Pd-Zeolite | 36.8 |

| C-C Bond Formation (Phenylboronate pathway) | Pd-Zeolite | 14.4 |

This table provides illustrative activation energies for key steps in Suzuki-Miyaura cross-coupling reactions as determined by DFT calculations in different model systems. rsc.orgnih.govnih.govjabde.com

Computational Insights into Regioselectivity and Stereoselectivity in Synthesis

The synthesis of substituted biaryl naphthoates often yields multiple isomers. Computational chemistry provides critical insights into the origins of regioselectivity and stereoselectivity. rsc.org

Regioselectivity: In reactions involving multifunctional naphthalene rings, the site of reaction (regioselectivity) is determined by the relative activation energies of the transition states leading to different products. Computational models can calculate these energy barriers, often revealing that subtle electronic and steric effects of existing substituents direct the reaction to a specific position.

Stereoselectivity: For biaryl compounds possessing axial chirality, controlling the stereoselectivity is a significant synthetic challenge. nih.gov Computational studies have been instrumental in understanding the source of enantioselectivity in asymmetric cross-coupling reactions. rsc.orgnih.gov By modeling the transition states for the C-C bond-forming reductive elimination step, researchers can identify the key interactions that favor the formation of one enantiomer over the other. nih.gov These studies indicate that stereoselectivity often arises from a combination of steric interactions between the coupling partners and the chiral ligand, as well as weaker non-covalent interactions like C-H···O hydrogen bonds. nih.gov By comparing the energies of the various possible transition state geometries, the enantiomeric excess (ee) of a reaction can be predicted, often in reasonable agreement with experimental results. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling for Naphthalene and Biaryl Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.org This approach is widely used in drug discovery to predict the activity of new molecules, thereby prioritizing synthetic efforts. fiveable.meresearchgate.net For naphthalene and biaryl scaffolds, which are present in many biologically active compounds, QSAR studies provide valuable insights for designing more potent agents. researchgate.netnih.gov

A QSAR model is expressed by the general equation: Activity = f (molecular descriptors) + error wikipedia.org

The process involves several key steps:

Data Set Collection: A series of naphthalene or biaryl derivatives with experimentally determined biological activities is compiled. researchgate.netresearchgate.net

Descriptor Calculation: For each molecule, a wide range of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its topology, geometry, and electronic features. researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity. brieflands.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. researchgate.net

For naphthalene derivatives, QSAR studies have been conducted to model activities such as the inhibition of aldosterone synthase, which is relevant for cardiovascular diseases, and antitubercular activity. researchgate.netcivilica.com These studies have identified key descriptors influencing activity. For instance, in one study, the inhibition of H+/K+-ATPase by biaryl imidazole derivatives was found to be significantly correlated with topological charge indices and the total polar surface area, indicating the importance of electronic interactions. researchgate.net

| Descriptor Type | Example Descriptors | Property Represented |

| Topological | Balaban-type index (J), Molecular Connectivity Indices (¹χ, ³χ) | Atomic connectivity and branching |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Electron distribution, reactivity |

| Steric/Geometrical | Molar Volume, Surface Area, Ovality | Molecular size and shape |

| Thermodynamic | Partition coefficient (logP), Molar Refractivity (MR) | Hydrophobicity and polarizability |

| Quantum Chemical | Total Energy, Electronegativity, Chemical Hardness | Overall stability and reactivity |

This table lists common types of molecular descriptors used in QSAR modeling for naphthalene and biaryl scaffolds. ajpchem.orgnih.govresearchgate.netcivilica.com

By identifying the descriptors that have the most significant impact on activity, QSAR models can guide the rational design of new derivatives with potentially enhanced biological effects. fiveable.meresearchgate.net

Exploration of Biological Activities and Structure Activity Relationships Sar of Methyl 6 4 Methoxyphenyl 2 Naphthoate and Naphthyl/biaryl Esters

The Foundation: Biological Importance of Naphthalene (B1677914) and Biaryl Scaffolds

The naphthalene ring system, a bicyclic aromatic hydrocarbon, and the biaryl motif, characterized by two directly connected aromatic rings, are considered "privileged structures" in drug discovery. Their rigid yet modifiable nature allows for precise spatial orientation of functional groups, facilitating interactions with biological targets.

Naphthalene Derivatives: A Spectrum of Biological Activities

The naphthalene scaffold is a versatile building block found in numerous natural products and synthetic compounds with a broad range of pharmacological effects. researchgate.net Its derivatives have been extensively studied and have shown significant promise in various therapeutic areas.

Anticancer Activity: Naphthalene-containing compounds have demonstrated potent anticancer activities through various mechanisms. nih.gov Some derivatives act as topoisomerase inhibitors, interfering with DNA replication in cancer cells, while others function as microtubule inhibitors, arresting cell division. pharmaffiliates.com The cytotoxic potential of many naphthalene derivatives has been evaluated against a panel of human cancer cell lines, with some exhibiting significant growth inhibition at nanomolar concentrations. lgcstandards.com For instance, certain naphthalene-substituted triazole spirodienones have shown remarkable in vitro cytotoxicity by inducing apoptosis and arresting the cell cycle in breast cancer cells. nih.gov

Antimicrobial Activity: The naphthalene moiety is present in several established antimicrobial agents. Its derivatives have been shown to be effective against a wide range of bacteria and fungi. The mechanism of antimicrobial action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anti-inflammatory Activity: Naphthalene-based compounds have been investigated for their anti-inflammatory properties. Their mechanism often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX), which are key in the inflammatory cascade.

Antioxidant Activity: Certain naphthalene derivatives, particularly those with hydroxyl substitutions, have been recognized for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress, a contributing factor to various chronic diseases.

A summary of the diverse biological activities of naphthalene derivatives is presented in the table below.

| Biological Activity | Examples of Naphthalene Derivatives' Actions |

| Anticancer | Topoisomerase inhibition, microtubule disruption, cell cycle arrest, apoptosis induction |

| Antimicrobial | Disruption of microbial cell membranes, inhibition of essential microbial enzymes |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes |

| Antioxidant | Free radical scavenging, reduction of oxidative stress |

Biaryl Fragments: A Staple in Medicinal Chemistry

The biaryl structural motif is a prevalent feature in many top-selling pharmaceuticals and is of paramount importance in medicinal chemistry. This structural element provides a rigid framework that can be strategically functionalized to optimize binding affinity and selectivity for a wide range of biological targets. The prevalence of biaryl fragments in drug-like compounds underscores their utility in creating molecules with favorable pharmacokinetic and pharmacodynamic properties.

Unraveling the Mechanisms: How Naphthyl and Biaryl Compounds Exert Their Effects

The biological activities of naphthyl and biaryl compounds are underpinned by their interactions with specific cellular components and their influence on key biochemical pathways.

Cellular Targets and Biochemical Pathways

Structurally analogous compounds to Methyl 6-(4-methoxyphenyl)-2-naphthoate have been shown to interact with a variety of cellular targets. For instance, some naphthalene derivatives have been identified as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as cyclin-dependent kinases (CDKs). nih.gov The inhibition of CDKs disrupts the cell cycle, leading to cell death.

Furthermore, studies on 6-substituted naphthalene-2-carboxylic acid analogs, which are structurally related to the parent acid of this compound, have revealed their activity as ligands for retinoic acid receptors (RARs). nih.gov These nuclear receptors play a critical role in cell differentiation and proliferation, and their modulation can have significant therapeutic effects, particularly in dermatology and oncology. The parent acid of the title compound, 6-(4-methoxyphenyl)-2-naphthoic acid, has also been studied for its interaction with DNA. researchgate.net

Insights from Computational Studies: Molecular Docking and Binding Affinity

Computational methods, such as molecular docking, have become invaluable tools in drug discovery for predicting the binding modes and affinities of small molecules to their biological targets. While no specific molecular docking studies for this compound were found, research on structurally similar compounds provides valuable insights.

For example, molecular docking studies of other 6-substituted-2-naphthoic acid derivatives have been performed to understand their binding to receptors like the N-methyl-D-aspartate (NMDA) receptor. nih.gov These studies help to elucidate the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding affinity and selectivity of these compounds.

Structure-Activity Relationship (SAR) Studies for Substituted Naphthoate Esters

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound by systematically modifying its chemical structure and evaluating the impact on its biological activity.

For the class of 6-substituted-2-naphthoic acid derivatives, SAR studies have revealed important structural features that influence their activity. For example, in the context of NMDA receptor inhibition, the nature and position of substituents on both the naphthalene core and the 6-phenyl ring have been shown to significantly affect potency and selectivity. nih.gov Specifically, the presence of a 6-phenyl group was found to modulate the extent of inhibition at different NMDA receptor subtypes. nih.gov

The table below summarizes key SAR findings for 6-substituted-2-naphthoic acid derivatives based on studies of related compounds.

| Structural Modification | Impact on Biological Activity (Inferred from Related Compounds) |

| Substitution on the Naphthalene Core | Can influence selectivity and potency for specific receptor subtypes. |

| Nature of the 6-Aryl Substituent | Affects the degree of inhibition at certain biological targets. |

| Esterification of the Carboxylic Acid | Primarily modifies pharmacokinetic properties such as cell permeability and is a key step in creating prodrugs. |

Impact of the Ester Linkage on Modulating Biological Profiles

The ester linkage is a critical functional group in many biologically active compounds, serving as a key modulator of their pharmacokinetic and pharmacodynamic profiles. In the context of naphthyl and biaryl esters, this linkage significantly influences properties such as lipophilicity, metabolic stability, and interaction with biological targets. The presence of an ester group can enhance a molecule's ability to cross cellular membranes due to an increase in lipophilicity. nih.gov

Esters are often employed as prodrugs to improve the bioavailability of a parent compound. The ester linkage can be hydrolyzed by esterase enzymes present in the body, releasing the active form of the drug at the target site. The rate of this hydrolysis can be tuned by modifying the steric and electronic properties of the alcohol and carboxylic acid components of the ester, thereby controlling the drug's release profile.

| Feature | Impact of Ester Linkage |

| Lipophilicity | Generally increases, potentially improving membrane permeability. |

| Metabolic Stability | Can be susceptible to hydrolysis by esterases, acting as a prodrug moiety. |

| Target Interaction | The polar nature of the ester can participate in hydrogen bonding with biological targets. |

| Drug Release | The rate of hydrolysis can be modulated to control the release of an active compound. |

Role of the 4-Methoxyphenyl (B3050149) Substituent in Influencing Activity and Selectivity

The 4-methoxyphenyl group, also known as a p-anisyl group, is a common substituent in medicinal chemistry that can significantly influence a compound's biological activity and selectivity. This group consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3) at the para position.

The presence of the methoxy group can also impact the metabolic fate of the compound. The methyl group of the ether is susceptible to O-demethylation by cytochrome P450 enzymes, which can lead to the formation of a phenolic metabolite. This metabolite may have a different biological activity profile and pharmacokinetic properties compared to the parent compound.

| Feature | Influence of the 4-Methoxyphenyl Group |

| Target Binding | Can act as a hydrogen bond acceptor; influences electronic distribution. |

| Metabolism | Susceptible to O-demethylation, leading to potentially active metabolites. |

| Lipophilicity | The methoxy group can slightly increase lipophilicity compared to a hydroxyl group. |

| Conformation | Can influence the preferred rotational angle (dihedral angle) between the two aromatic rings. |

Effects of Positional Isomerism on Biological Activity

Positional isomerism, which refers to the different spatial arrangements of substituents on a core scaffold, can have a profound impact on the biological activity of naphthalene derivatives. nih.gov The specific attachment points of the ester and the 4-methoxyphenyl group on the naphthalene ring of this compound are critical for its biological profile.

Research on various naphthalene derivatives has demonstrated that altering the substitution pattern can lead to significant changes in activity. nih.gov For instance, in a series of tetra-substituted naphthalene diimide compounds, positional isomers exhibited different G-quadruplex binding affinities and anti-proliferative activities. nih.gov It was found that for compounds with side chains of unequal length, certain positional isomers showed improved cell proliferation potency and, in some cases, better stabilization of G-quadruplexes. nih.gov

| Isomeric Feature | Consequence for Biological Activity |

| Substituent Position | Alters the overall 3D shape and steric profile of the molecule. nih.gov |

| Electronic Distribution | Changes in substitution pattern affect the electron density across the aromatic system. |

| Binding Affinity | The fit within a biological target's binding site can be highly sensitive to isomerism. nih.gov |

| Selectivity | Different positional isomers may interact with different biological targets, leading to varied selectivity profiles. |

Antimicrobial Mechanisms and Biofilm Research on Naphthalene-Derived Compounds

Naphthalene and its derivatives have emerged as a versatile scaffold in the development of antimicrobial agents, exhibiting a broad spectrum of activity against bacteria and fungi. mdpi.comijpsjournal.com The antimicrobial activity of naphthalene-based compounds is often linked to their ability to interact with and disrupt cellular processes. mdpi.com

Several naphthalene-based molecules have been developed into commercially available antimicrobial drugs. mdpi.com The lipophilic nature of the naphthalene ring is thought to enhance the penetration of these compounds through microbial cell membranes. ijpsjournal.com Once inside the cell, they can interfere with various biochemical pathways. The metabolites of some naphthalene derivatives can covalently bind to cellular proteins, leading to their therapeutic effects. mdpi.com

In the context of antimicrobial resistance, there is significant interest in compounds that can combat biofilm formation. Biofilms are communities of microorganisms encased in a self-produced matrix, which renders them more resistant to conventional antibiotics. Research has shown that some naphthalene derivatives can inhibit biofilm formation in various bacterial and fungal species. researchgate.netnih.gov For example, certain azole derivatives containing a naphthalene ring have demonstrated potent activity against both planktonic (free-floating) and biofilm forms of Candida species. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting key fungal enzymes like lanosterol (B1674476) 14α-demethylase. nih.gov

The presence of naphthalene can influence the ability of some bacteria to form biofilms. For instance, in the presence of naphthalene, the Pseudomonas putida strain showed an increase in total biofilm biomass, suggesting a level of resistance, while for Acinetobacter calcoaceticus, naphthalene suppressed biofilm formation. researchgate.net This indicates that the effect of naphthalene on biofilms can be species-dependent.

| Compound Type | Antimicrobial/Antibiofilm Finding | Reference |

| Naphthalene-derived bis-QACs | Showed broad-spectrum antibacterial activity, in some cases superior to commercial mono-QACs. | mdpi.com |

| Azole derivatives with naphthalene | Exhibited potent antifungal effects against planktonic and biofilm forms of Candida spp. | nih.gov |

| General Naphthalene Derivatives | Can interfere with various biochemical pathways and their metabolites can covalently interact with cellular proteins. | mdpi.com |

| Naphthalene | Can either promote or inhibit biofilm formation depending on the bacterial species. | researchgate.net |

Material Science and Advanced Applications of Methyl 6 4 Methoxyphenyl 2 Naphthoate and Naphthalene Derivatives

Organic Electronic and Optoelectronic Materials

Naphthalene (B1677914) derivatives are considered excellent candidates for the construction of organic electronic devices. nih.gov Their inherent properties, such as high quantum yields and structural plasticity, allow for the tuning of their optical and electronic characteristics to suit specific applications. nih.govmdpi.com

Naphthalene-based materials are widely used to construct conjugated materials for blue-color Organic Light-Emitting Diodes (OLEDs). mdpi.com The development of efficient and stable blue-light-emitting polymers is a critical area of research, as it has lagged behind that of red and green emitters. mdpi.com The rigid structure of the naphthalene ring contributes to the high thermal stability of polymers incorporating it, a crucial factor for the longevity and performance of OLED devices. mdpi.com

In the context of solar cells, the performance of bulk heterojunction devices is influenced by the nature and extent of molecular aggregation in the active layer. mcneillresearchgroup.com Naphthalene diimides, a class of naphthalene derivatives, have been studied for their role in polymer solar cells. The specific arrangement and interaction of these molecules are key to efficient charge transport. mcneillresearchgroup.com For a compound like Methyl 6-(4-methoxyphenyl)-2-naphthoate, the introduction of the methoxyphenyl group to the naphthalene scaffold could be used to modulate intermolecular interactions and influence the morphology of thin films, which is critical for optimizing the performance of both OLEDs and organic solar cells.

A study on 1,4-naphthalene-based copolymers demonstrated that varying the comonomer could effectively tune the emitting color and device performance of OLEDs. mdpi.com Specifically, a polymer incorporating a triphenylamine-substituted fluorene (B118485) comonomer, which resulted in a twisted structural geometry, exhibited high thermal stability and superior performance as a blue emitter in a poly(9-vinyl carbazole) (PVK) host. mdpi.com This highlights the strategy of modifying the naphthalene core with different functional groups to enhance device metrics.

Table 1: Performance of a Naphthalene-Based Polymer in a PVK-Host OLED

| Parameter | Value |

|---|---|

| Host Material | Poly(9-vinyl carbazole) (PVK) |

| Emitter | PNP(1,4)-TF |

| Doping Concentration | 6 wt% |

| Photoluminescence Quantum Yield (PLQY) | 38% |

| Theoretical Maximum External Quantum Efficiency (EQE) | 1.9% |

Data sourced from a study on 1,4-naphthalene-based copolymers for OLEDs. mdpi.com

The photonic performance of naphthalene derivatives is intrinsically linked to their extended π-conjugated systems and structural rigidity. nih.govanalis.com.my The naphthalene core itself provides a large, rigid plane of π-electrons. nih.gov Attaching other conjugated groups, such as the methoxyphenyl ring in this compound, extends this conjugation. This extension typically leads to a red-shift in the absorption and emission spectra, meaning the material absorbs and emits light at longer wavelengths. nih.gov

This extended π-conjugation is a key design principle for developing materials with specific nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics. analis.com.my The presence of π-conjugated bridges and spacers is important for tuning these NLO characteristics. analis.com.my Furthermore, the rigidity of the molecular structure helps to minimize non-radiative decay pathways, which often leads to higher fluorescence quantum yields and improved photostability. nih.gov This enhanced stability is a significant advantage for the operational lifetime of organic electronic devices. nih.gov

Research on naphthalene-bridged disilanes shows that extending the conjugation through silicon bridges results in red-shifted absorption compared to the parent naphthalene molecule. nih.gov Similarly, studies on naphthalene diimide derivatives demonstrate that extending the π-system can lead to strongly emissive materials, with some exhibiting aggregation-induced enhanced emission, a valuable property for solid-state lighting applications. acs.org

Fluorescent Probes and Labels

Naphthalene derivatives are widely utilized as fluorescent probes and labels due to their unique photophysical and chemical properties. nih.govresearchgate.net Their hydrophobic nature, combined with excellent sensing and selectivity capabilities, makes them suitable for detecting specific ions and biomolecules. nih.gov The ability to modify the naphthalene structure allows for the fine-tuning of its optical properties for various sensing applications. mdpi.com

The tunable absorption and emission spectra of naphthalene derivatives make them highly suitable for Fluorescence Resonance Energy Transfer (FRET) applications. nih.gov FRET is a mechanism describing energy transfer between two light-sensitive molecules (a donor and an acceptor). The efficiency of this transfer is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption.

By carefully selecting substituents on the naphthalene core, its absorption and emission wavelengths can be tuned across the visible spectrum. nih.gov For instance, amine-substituted naphthalene bisimides can range in color from red to blue with strong photoluminescence, while alkoxy-substituted versions are typically yellow with green emission. nih.gov This tunability allows for the design of specific donor-acceptor pairs for FRET. Efficient FRET has been demonstrated in bichromophoric compounds where red and blue naphthalene bisimide dyes were covalently linked, showcasing their potential in applications like light-harvesting systems and as labels for biomacromolecules. nih.gov

The irreversible photobleaching, or loss of fluorescence, is a major limitation in many fluorescence-based techniques. nih.gov Research has shown that the environment surrounding a fluorophore can dramatically impact its photostability. For example, fluorophores placed on organic hyperbolic metamaterials have demonstrated photobleaching lifetimes that were prolonged by up to four orders of magnitude, with a significant increase in the total number of emitted photons before photobleaching. nih.gov While not specific to naphthalene derivatives, these findings highlight that engineering the substrate is a viable strategy to enhance the performance of any fluorophore, including those based on naphthalene. The inherent high photostability of the naphthalene core makes its derivatives strong candidates for demanding applications such as single-molecule tracking and super-resolution microscopy. nih.govnih.gov

Specialty Chemicals and Polymer Additives

Beyond optical and electronic applications, naphthalene and its derivatives serve important roles as specialty chemicals and polymer additives. Their rigid structure and thermal stability can be imparted to polymers, enhancing their physical properties.

This compound is known to be used as an intermediate in the synthesis of Adapalene, a retinoid compound. pharmaffiliates.com This illustrates its role as a precursor in the synthesis of more complex specialty chemicals.

In the realm of polymer science, naphthalene-based compounds are used to create high-performance polymers. For example, naphthalene-containing polymers can be synthesized that exhibit high glass transition temperatures (Tg between 50°C and 200°C) and degradation temperatures (between 150°C and 500°C), making them suitable for applications requiring thermal stability. google.com Naphthalene-based polymers have also been functionalized to create porous materials that act as catalytic supports for chemical reactions, such as Suzuki cross-coupling. nih.gov Furthermore, some naphthalene derivatives can be used as additives in asphalt (B605645) to reduce the emission of harmful volatile compounds during high-temperature application. mdpi.com Studies on the adsorption of naphthalene derivatives onto microplastics also highlight their interactions with polymer surfaces, an important consideration in environmental science. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Naphthalene |

| Naphthalene diimide |

| Poly(9-vinyl carbazole) |

| Adapalene |

| 1-naphthol |

| 2-naphthol |

| 1-methylnaphthalene |

| 4-methoxyphenylboronic acid |

| 2-bromothiophene |

| 4-bromoanisole (B123540) |

| Phenylboronic acid |

| 4-methoxybiphenyl |

| Benzene (B151609) |

| Toluene |

| Xylene |

| 1,2,3-trimethylbenzene |

| o-xylene |

| p-xylene |

| 2-methylnaphthalene |

| Rhodamine |

| Triphenylamine |

| Fluorene |

| Anthanthrene |

| Phenothiazine |

| 1,4-Bis(4-methoxyphenyl)naphthalene |

Role in the Production of Dyes, Resins, and Plastics

The fused bicyclic aromatic nature of naphthalene lends itself to the synthesis of a wide array of polymers and colorants. Its derivatives are integral to the production of dyes, resins, and plastics, where they contribute to thermal stability, chemical resistance, and specific performance characteristics.

Dyes: Naphthalene derivatives are fundamental in the manufacturing of many synthetic dyes, including the vast class of azo dyes. knowde.comresearchgate.net The naphthalene ring system serves as a chromophore, the part of a molecule responsible for its color. By chemically modifying the naphthalene core with functional groups like hydroxyl (-OH) and amino (-NH2), a spectrum of vibrant and long-lasting colors can be achieved. knowde.com Naphthols, which are hydroxyl derivatives of naphthalene, are key intermediates in producing dyes and pigments, valued for their ability to enhance color intensity, brightness, and lightfastness. knowde.com These dyes are extensively used in the textile, printing, and coatings industries. knowde.com Furthermore, naphthalene-2-sulfonic acid is a crucial precursor in the production of aminonaphthalenesulfonic acids, which are intermediates for dyes. wikipedia.org

Resins: In the realm of resins, naphthalene derivatives are used to create high-performance epoxy resins with superior properties compared to conventional materials. speautomotive.commdpi.com Incorporating the rigid naphthalene moiety into the epoxy polymer network enhances thermal stability, increases the glass transition temperature (Tg), and improves moisture resistance. mdpi.comresearchgate.net These naphthyl-containing epoxy resins exhibit a lower coefficient of thermal expansion and higher modulus, making them suitable for demanding applications in electronics, such as for microchips and semiconductors, as well as in construction adhesives and advanced composite materials. mdpi.comtandfonline.com For instance, naphthalene-based epoxy resins cured with agents like 4,4′-diaminodiphenyl sulfone show significantly improved thermal and mechanical properties. speautomotive.comresearchgate.net

Plastics: Naphthalene is a key raw material for producing phthalic anhydride, a primary precursor for phthalate (B1215562) ester plasticizers. solubilityofthings.com These plasticizers are essential additives used to increase the flexibility, durability, and workability of plastics, most notably polyvinyl chloride (PVC). Another significant application is the use of sulfonated naphthalene-formaldehyde condensates. These act as dispersants in the production of plastics, ensuring the uniform distribution of pigments and other fillers, which is crucial for achieving consistent color, strength, and performance in the final product. ligninchina.comresearchgate.net

| Derivative Type | Application Area | Specific Role/Function |

| Naphthols (e.g., 1-naphthol, 2-naphthol) | Dyes & Pigments | Intermediates for creating chromophores, enhancing color intensity and stability. knowde.com |

| Aminonaphthalenesulfonic Acids | Dyes | Precursors for a wide range of azo dyes. wikipedia.org |

| Naphthalene-based Epoxy Monomers | Resins (Epoxy) | Building blocks for high-performance resins with enhanced thermal stability and low moisture absorption. mdpi.comresearchgate.net |

| Phthalic Anhydride | Plastics (PVC) | Raw material for producing plasticizers to increase flexibility and durability. solubilityofthings.com |

| Sulfonated Naphthalene-Formaldehyde (SNF) Condensates | Plastics, Dyes | Dispersing agent for pigments and fillers, ensuring uniform distribution. ligninchina.comligninchina.com |

Application as Performance-Enhancing Additives in Electrodeposition and Plating Baths

These organic additives can act as grain refiners, brighteners, and stress relievers. nih.govuniversiteitleiden.nl For example, in tin plating, additives like naphthalene, naphthalenesulfonate (NPTS), and hydroxynaphthalenesulfonate (HNPTS) have been shown to significantly affect the electrodeposition process. iaea.orgresearchgate.net Studies reveal that these molecules form films on the electrode surface. iaea.org Naphthalene and NPTS, for instance, inhibit the bulk electrodeposition of tin, leading to deposits with smaller and more refined features compared to those grown without additives. iaea.orgresearchgate.net Similarly, alkoxy naphthalene carboxaldehydes have been identified as highly effective primary brighteners in acidic tin plating baths, producing lustrous deposits. google.com

In the electrodeposition of alloys, such as Nickel-Tungsten (Ni-W), naphthalene-based additives contribute to creating more compact, dense, and less porous microstructures. nih.govacs.org The addition of specific salen-type Schiff bases derived from naphthalene to a Ni-W plating bath resulted in a significant reduction in porosity and the formation of a fine nanocrystalline coating with improved corrosion resistance. nih.govnih.gov The synergistic adsorption of the additive's functional groups (imine, hydroxyl) and the aromatic naphthalene rings strengthens surface adsorption, refines grains, and enhances the shielding effect of the coating. nih.govacs.org Other derivatives like naphthalene-1,3,6-trisulfonic acid have been used as stress relievers and hardening agents in nickel and palladium alloy plating. acs.orgnih.gov

| Naphthalene Derivative | Plating System | Observed Performance Enhancement |

| Naphthalene (NPT), Naphthalenesulfonate (NPTS) | Tin (Sn) on Gold | Inhibits bulk deposition, results in smaller, refined deposit features. iaea.orgresearchgate.net |

| Hydroxynaphthalenesulfonate (HNPTS) | Tin (Sn) on Gold | Promotes deposition, results in markedly different and smaller features. iaea.orgresearchgate.net |

| Ethoxylated α-napthalenesulfonic acid (ENSA) | Tin (Sn) on Gold | Severely inhibits bulk deposition. iaea.orgresearchgate.net |

| Salen-type Schiff bases (OPD, PPD) | Nickel-Tungsten (Ni-W) | Reduces porosity from 12.2% to as low as 3.7%, creates a compact and dense microstructure, refines grains, and improves corrosion resistance. nih.govacs.orgnih.gov |

| Naphthalene-1,3,6-trisulfonic acid | Palladium (Pd), Nickel-Cobalt (Ni-Co) | Acts as an internal stress reliever and hardening agent, forming thin, dense, and smooth deposits. acs.orgnih.gov |

| Alkoxy Naphthalene Carboxaldehyde | Tin (Sn) | Acts as a primary brightener, producing extremely bright electrodeposits. google.com |

Naphthalene Derivatives in Agrochemistry and as Solvents (Conceptual Overview)

Beyond materials science, naphthalene and its derivatives have established roles in agrochemistry and as industrial solvents, leveraging their chemical properties for a range of functions. knowde.comalfa-chemistry.com

Agrochemistry: Naphthalene itself is known for its use as a fumigant insecticide, most famously in mothballs, where it sublimates from a solid to a toxic vapor. orst.eduepa.gov More complex derivatives are used to create a variety of agrochemicals. wikipedia.org Naphthols are used as intermediates in the production of insecticides. knowde.com The carbamate (B1207046) pesticide Carbaryl, for instance, is a naphthalene-based compound. nih.gov

Naphthalene sulfonic acids and their condensates with formaldehyde (B43269) (SNF) are particularly important in agrochemical formulations. neaseco.comgreenagrochem.com They function as highly effective dispersants and wetting agents. google.comatamanchemicals.com In pesticide formulations, such as wettable powders or suspension concentrates, these anionic surfactants ensure that the active ingredients are evenly distributed when mixed with water, preventing clumping and ensuring uniform application on crops. ligninchina.comgoogle.comzjzgchem.com This improves the efficacy and rainfastness of the pesticide. google.com

Solvents: Naphthalene's aromatic and nonpolar nature makes it a useful solvent, particularly for other organic compounds that have low solubility in water. knowde.comsolubilityofthings.comalfa-chemistry.com In laboratory and industrial settings, molten naphthalene can serve as an excellent medium for dissolving poorly soluble aromatic compounds, sometimes proving more effective than other high-boiling solvents. wikipedia.org Its ability to dissolve various organic compounds makes it useful in the production of resins and varnishes. alfa-chemistry.com Furthermore, hydrogenated forms of naphthalene, such as tetrahydronaphthalene (Tetralin) and decahydronaphthalene (B1670005) (Decalin), are used as low-volatility solvents. wikipedia.org While it is insoluble in water, naphthalene dissolves well in organic solvents like benzene, ether, and chloroform. vedantu.com

| Derivative/Form | Application Area | Conceptual Function |

| Naphthalene | Agrochemistry (Insecticide) | Acts as a fumigant that turns into a toxic vapor to repel or kill insects like moths. orst.edu |

| 1-Naphthyl N-methylcarbamate (Carbaryl) | Agrochemistry (Insecticide) | A broad-spectrum carbamate pesticide. nih.gov |

| Naphthalene Sulfonates / SNF Condensates | Agrochemistry (Formulation Aid) | Serve as dispersants and wetting agents in pesticide formulations for even distribution and stability. greenagrochem.comgoogle.comatamanchemicals.com |

| Naphthoxyacetic acids | Agrochemistry (Plant Growth) | Used as agrichemicals, likely as plant growth regulators. wikipedia.org |

| Naphthalene (molten or in solution) | Solvent | Dissolves other nonpolar or poorly soluble aromatic compounds for chemical reactions and formulations. knowde.comwikipedia.org |

| Tetrahydronaphthalene (Tetralin), Decahydronaphthalene (Decalin) | Solvent | Low-volatility solvents used in various industrial applications; Tetralin also serves as a hydrogen-donor solvent. wikipedia.org |

Future Research Directions and Outlook for Methyl 6 4 Methoxyphenyl 2 Naphthoate

Development of Novel and Sustainable Synthetic Methodologies for Biaryl Naphthoate Esters

The synthesis of biaryl compounds, including naphthoate esters, is an area of continuous innovation, with a strong emphasis on sustainability. rsc.org Future efforts will likely focus on moving away from traditional cross-coupling reactions that may require harsh conditions or environmentally challenging solvents.

Key future directions include:

Micellar Catalysis: The use of biodegradable, vitamin E-derived surfactants like Savie, which form nanomicelles in water, presents a green alternative to organic solvents. proquest.com These systems have shown high yields in various reactions, including palladium-catalyzed cross-couplings, and can reduce environmental impact as measured by metrics like Sheldon's E Factors. proquest.com Applying such methodologies to the Suzuki or similar cross-coupling reactions for synthesizing methyl 6-(4-methoxyphenyl)-2-naphthoate could significantly improve the process's green credentials.

Advanced Cross-Coupling Strategies: Research into dynamic kinetic atroposelective cross-coupling, such as the Suzuki-Miyaura reaction with configurationally labile biarylhemiboronic esters, could offer new pathways to chiral biaryl naphthoates. researchgate.net While the target molecule is not chiral, these advanced methods provide a platform for creating novel, structurally diverse derivatives with specific stereochemistry.

C-H Arylation: Modern methods involving the arylation of C-H bonds using arenediazonium salts, catalyzed by transition metals or photoredox systems, are expanding the toolkit for biaryl synthesis. rsc.org These approaches avoid the need for pre-functionalized starting materials, offering a more atom-economical route to compounds like this compound.

Advanced Spectroscopic Characterization of Excited-State Dynamics and Ultrafast Phenomena

The photophysical properties of biaryl naphthoate esters are underexplored. Understanding the excited-state dynamics is crucial for developing applications in photochemistry and materials science. Future research should employ advanced spectroscopic techniques to probe these ultrafast processes.

Femtosecond Transient Absorption Spectroscopy: This technique can elucidate the relaxation mechanisms of excited states. chemrxiv.org Studies on similar aromatic systems, like dibenzothiophene (B1670422) derivatives, have used this method to map S1 state relaxation, intersystem crossing to triplet states, and determine fluorescence and triplet yields. chemrxiv.org A similar investigation of this compound could reveal its photo-deactivation pathways.

Time-Resolved Photoelectron Spectroscopy: Probing the S1 state dynamics, as has been done for analogous compounds like methoxy (B1213986) methylcinnamate (MMC), can reveal the influence of specific conformers and solvent effects on decay lifetimes. researchgate.net For instance, research on p-MMC showed that its decay is much faster and more dependent on excess energy than its ortho- and meta-isomers, a finding elucidated through a combination of laser-induced fluorescence and mass-resolved resonant two-photon ionization spectroscopy. researchgate.net

Structure-Property Relationship Studies: A systematic study, similar to that performed on substituted naphthalene (B1677914) azo moieties, could reveal how modifying substituents on the phenyl or naphthyl rings of the core structure alters the excited-state lifetimes and deactivation pathways. rsc.org

Integrated Computational and Experimental Approaches for Deeper Structure-Property Understanding

Combining experimental data with high-level computational modeling provides synergistic insights that neither approach can achieve alone. This integrated strategy is essential for a profound understanding of the structure-property relationships governing this compound and its derivatives.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the potential energy surfaces of excited states. rsc.org This approach can rationalize experimentally observed phenomena, such as the influence of substituents on excited-state lifetimes, by identifying energy barriers to different decay routes like isomerization or internal conversion. researchgate.netrsc.org

Molecular Dynamics (MD) Simulations: To understand environmental effects, nonadiabatic excited-state dynamics can be simulated in explicit solvents using machine-learned interatomic potentials. rsc.org This can predict how solvents like water might alter decay pathways, as seen in studies where hydration was found to accelerate nonradiative decay. researchgate.net

Predictive Modeling: By building and validating computational models against experimental spectroscopic and structural data (like that from X-ray crystallography nih.govresearchgate.net), researchers can more accurately predict the properties of novel, unsynthesized derivatives. This predictive power can guide synthetic efforts toward molecules with desired electronic or photophysical characteristics.

Exploration of New Biological Targets and Emerging Therapeutic Areas Based on SAR Insights

The primary known biological relevance of this compound is its role as a precursor to Adapalene, a selective agonist for retinoic acid receptor (RAR) subtypes β and γ. pharmaffiliates.com This provides a clear starting point for structure-activity relationship (SAR) studies to explore new therapeutic possibilities.

Future research should focus on:

Systematic Derivatization: Creating a library of analogs by modifying the methoxy group, altering substitution patterns on the phenyl ring, and introducing different functionalities to the naphthalene core.

Expanded Receptor Screening: Testing these new derivatives not only against RAR subtypes but also against other related nuclear receptors (e.g., RXR, PPARs) to identify new potential biological targets.

SAR-Guided Design: Using the results from this screening to build a comprehensive SAR model. This model would inform the rational design of next-generation compounds with enhanced potency, selectivity, or novel pharmacological profiles.

Below is a hypothetical data table illustrating how SAR insights could be developed.

| Compound | R1 Group (at C4 of Phenyl Ring) | R2 Group (at C6 of Naphthyl Ring) | Hypothetical RAR-β Binding Affinity (IC₅₀, nM) | Hypothetical RAR-γ Binding Affinity (IC₅₀, nM) |

|---|---|---|---|---|

| This compound | -OCH₃ | Phenyl | 500 | 450 |

| Analog 1 | -OH | Phenyl | 350 | 300 |

| Analog 2 | -CF₃ | Phenyl | >1000 | >1000 |

| Analog 3 | -OCH₃ | Thienyl | 400 | 420 |

| Analog 4 | -OCH₃ | Pyridyl | 600 | 550 |

Expansion into Next-Generation Materials Science Applications, including Stimuli-Responsive Systems

Beyond its pharmaceutical utility, the rigid, conjugated biaryl structure of this compound makes it an attractive candidate for advanced materials. The synthesis of related naphthopyran derivatives for use as photochromic and thermochromic dyes in applications like optical lenses and data storage highlights this potential. nih.gov

Future research avenues include:

Photochromic and Thermochromic Materials: Investigating whether the biaryl naphthoate scaffold can be functionalized to create novel photo- or thermochromic systems. The electronic nature of the methoxyphenyl group could be tuned to influence the color change properties.

Organic Light-Emitting Diodes (OLEDs): The naphthalene core is a well-known chromophore. By incorporating this scaffold into larger polymeric or small-molecule systems, it may be possible to develop new materials for use as emitters or hosts in OLED devices.

Stimuli-Responsive Polymers: Polymerizing functionalized derivatives of this compound could lead to smart materials that change their physical or chemical properties in response to external stimuli such as light, heat, or pH. These materials could find applications in sensors, drug delivery systems, or self-healing coatings.

Q & A

Q. Table 1: Representative Synthetic Methods

What spectroscopic methods are used to characterize this compound?

Basic

Structural confirmation relies on:

- ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ ~3.9 ppm) are diagnostic. For example, methyl esters show carbonyl carbons at ~168 ppm in ¹³C NMR .

- HRMS (High-Resolution Mass Spectrometry) : Exact mass analysis confirms molecular ions (e.g., [M+H]⁺ at m/z 306.1102 for C₁₉H₁₆O₃) .

- X-ray Crystallography : Used sparingly for crystalline derivatives to resolve regiochemistry .

Advanced Tip : For ambiguous NOE (Nuclear Overhauser Effect) correlations in crowded aromatic regions, use 2D NMR (e.g., COSY, HSQC) to assign substituent positions .

How can cross-coupling reactions be optimized for introducing substituents on the naphthoate core?

Advanced

Optimization strategies include:

- Catalyst Screening : Pd(OAc)₂ with bulky ligands (e.g., tri-o-tolylphosphine) enhances steric control in Stille or Suzuki couplings .

- Solvent and Base Selection : Polar aprotic solvents (DMF, THF) and mild bases (K₂CO₃) improve boronate ester reactivity .

- Temperature Control : Reactions at 80–100°C balance efficiency and decomposition risks for thermally sensitive intermediates .

Case Study : Copper-catalyzed C–H functionalization achieved 51% yield for an adamantyl-substituted derivative by using S-(pyridin-2-yl) benzenesulfonothioate as a directing group .

What are the challenges in achieving regioselectivity during the synthesis of poly-substituted naphthoate derivatives?

Advanced

Key challenges and solutions:

- Competing Reaction Pathways : Electron-rich aryl groups (e.g., 4-methoxyphenyl) may direct electrophilic substitution unpredictably. Use steric hindrance (e.g., tert-butyl groups) to block undesired positions .

- Catalyst Selectivity : Palladium catalysts with chelating ligands (e.g., dppf) favor coupling at less hindered positions .

- Validation : Regiochemistry is confirmed via NOE correlations or single-crystal X-ray diffraction .

How does structural modification of this compound influence biological activity?

Advanced

Structural analogs like Adapalene (a retinoid) show receptor specificity tied to substituents:

Q. Table 2: Structure-Activity Insights

| Substituent | Biological Effect | Reference |

|---|---|---|

| 4-Methoxyphenyl | Moderate RARβ/γ affinity | |

| 3-Adamantyl-4-methoxyphenyl | High RARγ selectivity | |

| Bromo (precursor) | Inert; requires further functionalization |

What are the key intermediates in the synthesis of this compound?

Basic

Critical intermediates include:

- Methyl 6-Bromo-2-naphthoate : Used in cross-coupling to introduce aryl groups via Suzuki or Negishi reactions .

- Boronate Esters : Enable Suzuki-Miyaura coupling (e.g., methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate) .

- Adamantyl-Substituted Aryl Halides : For synthesizing bioactive analogs like Adapalene methyl ester .

How are contradictions in reaction outcomes or structural assignments resolved?

Advanced

Contradictions arise from:

- Isomeric Byproducts : Use preparative HPLC or chiral columns to separate diastereomers .

- Ambiguous Spectral Data : Combine HRMS with isotopic labeling (e.g., ¹³C-enriched reagents) to trace reaction pathways .

- Mechanistic Studies : Kinetic isotope effects (KIE) or DFT calculations clarify whether pathways proceed via radical or ionic intermediates .

Example : In Burkholderia’s 2-naphthoate degradation, 1-hydroxy-2-naphthoate was confirmed as a metabolite via TLC and HPLC, ruling out dihydrodiol intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.